5-Methyl-2-pentylcyclohexan-1-one

Catalog No.
S12357553
CAS No.
1357600-49-7
M.F
C12H22O
M. Wt
182.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-pentylcyclohexan-1-one

CAS Number

1357600-49-7

Product Name

5-Methyl-2-pentylcyclohexan-1-one

IUPAC Name

5-methyl-2-pentylcyclohexan-1-one

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

InChI

InChI=1S/C12H22O/c1-3-4-5-6-11-8-7-10(2)9-12(11)13/h10-11H,3-9H2,1-2H3

InChI Key

WRNJVJWWFGDUBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1=O)C

5-Methyl-2-pentylcyclohexan-1-one is an organic compound with the molecular formula C12H22OC_{12}H_{22}O and a molecular weight of approximately 182.31 g/mol. It features a cyclohexanone structure, characterized by a cyclohexane ring with a ketone functional group at the first position and alkyl substituents at the second and fifth positions. This compound is notable for its unique structure, which includes a methyl group and a pentyl chain, contributing to its distinct physical and chemical properties.

Typical of ketones:

  • Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids, depending on the reaction conditions. This transformation is facilitated by strong oxidizing agents.
  • Reduction: Reduction reactions can convert the ketone functional group into alcohols. The use of reducing agents such as lithium aluminum hydride can effectively achieve this transformation.
  • Condensation Reactions: It may also engage in condensation reactions, particularly with aldehydes or other ketones, leading to the formation of larger carbon skeletons or complex cyclic structures.

Several synthesis methods have been explored for producing 5-Methyl-2-pentylcyclohexan-1-one:

  • Alkylation of Cyclohexanone: A common method involves the alkylation of cyclohexanone using appropriate alkyl halides in the presence of a base, leading to the formation of the desired ketone.
  • Grignard Reactions: The compound can also be synthesized through Grignard reactions where cyclohexanone reacts with Grignard reagents derived from 5-methyl-2-pentanol.
  • Catalytic Methods: Recent advancements in catalysis have introduced gold-catalyzed reactions that may facilitate the synthesis of similar compounds through innovative pathways that enhance yields and selectivity .

5-Methyl-2-pentylcyclohexan-1-one has potential applications in various fields:

  • Fragrance Industry: Due to its pleasant odor profile, it may be utilized as a fragrance component in perfumes and personal care products.
  • Flavoring Agents: The compound could serve as a flavoring agent in food products, enhancing sensory attributes.
  • Chemical Intermediate: It may act as an intermediate in organic synthesis for producing more complex molecules or functional materials.

While specific interaction studies on 5-Methyl-2-pentylcyclohexan-1-one are sparse, compounds with similar structural characteristics often exhibit interesting interactions with enzymes and receptors. Understanding these interactions requires further research to establish binding affinities and mechanisms of action within biological systems.

Several compounds share structural similarities with 5-Methyl-2-pentylcyclohexan-1-one. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
CyclohexanoneC6H10OC_6H_{10}OSimple ketone structure; widely used as a solvent and chemical intermediate.
5-MethylcyclohexanoneC7H12OC_7H_{12}OContains a methyl group; used in fragrances and flavoring agents.
2-PentylcyclohexanoneC11H20OC_11H_{20}OSimilar carbon chain length; potential applications in the fragrance industry.
5-PentylcyclohexanoneC12H22OC_{12}H_{22}OClose structural resemblance; used in organic synthesis and as an industrial solvent.

Uniqueness: 5-Methyl-2-pentylcyclohexan-1-one stands out due to its specific combination of alkyl substituents on the cyclohexane ring, which may impart unique sensory properties compared to its analogs. This specificity could lead to distinct applications in flavor and fragrance formulations that are not achievable with simpler or more saturated compounds.

Cyclization reactions remain a cornerstone for constructing cyclohexanone frameworks. For 5-methyl-2-pentylcyclohexan-1-one, catalytic rearrangements and intramolecular cyclizations have shown promise.

Rearrangement of 3-Toluoyl Valerate

A key industrial method involves the acid-catalyzed rearrangement of 3-toluoyl valerate. This process, optimized in patent literature, proceeds via a Claisen-like rearrangement mechanism. The reaction is conducted at 110°C in the presence of a palladium on charcoal catalyst, yielding 5-methyl-2-pentylcyclohexan-1-one alongside valeroyl-m-cresol (VMC) intermediates. Lower temperatures (100–130°C) compared to traditional methods (160°C) minimize side reactions, achieving >80% purity before downstream purification.

Table 1: Comparison of Rearrangement Conditions

ParameterTraditional MethodOptimized Method
Temperature160°C110°C
CatalystNonePd/C (5% w/w)
Reaction Time6–8 h4–5 h
Yield (Crude Product)65–70%85–90%

The use of isopropyl alcohol as a solvent in subsequent hydrogenation steps further enhances selectivity by stabilizing reactive intermediates.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Exact Mass

182.167065321 g/mol

Monoisotopic Mass

182.167065321 g/mol

Heavy Atom Count

13

UNII

M6D5M72XHJ

Dates

Modify: 2024-08-09

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